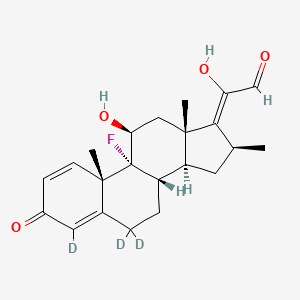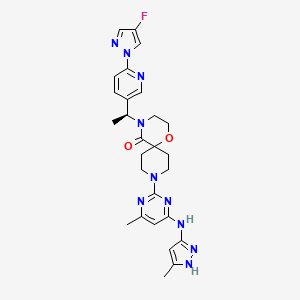
Ret-IN-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ret-IN-4 is a potent, selective, and orally active inhibitor of the rearranged during transfection (RET) kinase. It exhibits high efficacy against various RET mutations, including RET (WT), RET (V804M), and RET (M918T), with IC50 values of 1.29 nM, 1.97 nM, and 0.99 nM, respectively . This compound also shows better kinase selectivity against JAK2 and FLT3, making it a promising candidate for anticancer therapies .
Métodos De Preparación
The synthesis of Ret-IN-4 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as nucleophilic substitution, cyclization, and coupling reactions. The reaction conditions often involve the use of specific reagents and catalysts to achieve high yields and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .
Análisis De Reacciones Químicas
Ret-IN-4 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the modification of this compound.
Coupling Reactions: These reactions are used to form key intermediates during the synthesis of this compound.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, nucleophiles, electrophiles, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ret-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study RET kinase activity and inhibition.
Biology: Employed in cellular assays to investigate the role of RET in various biological processes.
Mecanismo De Acción
Ret-IN-4 exerts its effects by selectively inhibiting the activity of the RET kinase. It binds to the ATP-binding site of the kinase, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells harboring RET mutations . The molecular targets and pathways involved include the RET kinase itself and its downstream effectors, such as the MAPK and PI3K/AKT pathways .
Comparación Con Compuestos Similares
Ret-IN-4 is unique in its high selectivity and potency against RET kinase compared to other similar compounds. Some similar compounds include:
BLU-667: Another RET inhibitor with high potency but different selectivity profile.
LOXO-292: A RET inhibitor with a broader spectrum of activity against various RET mutations.
Cabozantinib: A multi-kinase inhibitor that targets RET among other kinases but with lower selectivity.
This compound stands out due to its superior selectivity and reduced off-target effects, making it a promising candidate for targeted cancer therapy .
Propiedades
Fórmula molecular |
C27H31FN10O2 |
|---|---|
Peso molecular |
546.6 g/mol |
Nombre IUPAC |
4-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-9-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]-1-oxa-4,9-diazaspiro[5.5]undecan-5-one |
InChI |
InChI=1S/C27H31FN10O2/c1-17-12-22(32-23-13-18(2)34-35-23)33-26(31-17)36-8-6-27(7-9-36)25(39)37(10-11-40-27)19(3)20-4-5-24(29-14-20)38-16-21(28)15-30-38/h4-5,12-16,19H,6-11H2,1-3H3,(H2,31,32,33,34,35)/t19-/m0/s1 |
Clave InChI |
DIMALNWQSQDLJJ-IBGZPJMESA-N |
SMILES isomérico |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)N3CCC4(CC3)C(=O)N(CCO4)[C@@H](C)C5=CN=C(C=C5)N6C=C(C=N6)F |
SMILES canónico |
CC1=CC(=NN1)NC2=NC(=NC(=C2)C)N3CCC4(CC3)C(=O)N(CCO4)C(C)C5=CN=C(C=C5)N6C=C(C=N6)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


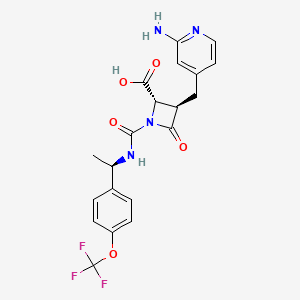
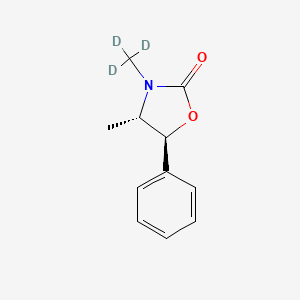
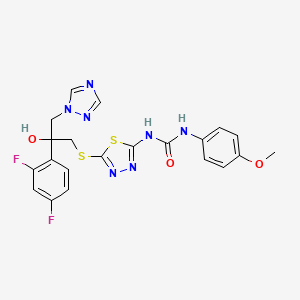
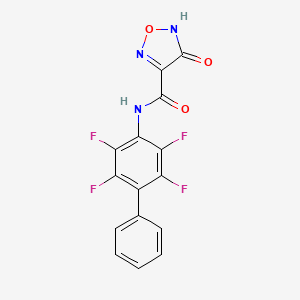

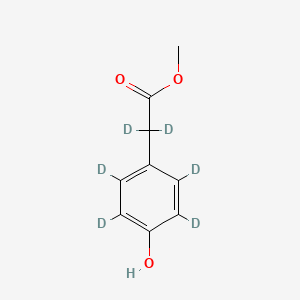
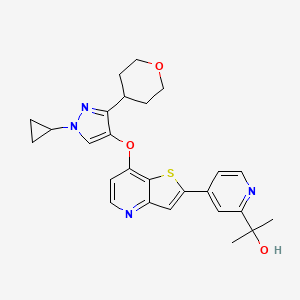
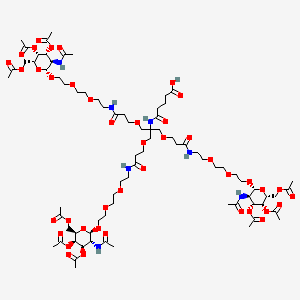
![[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12424905.png)
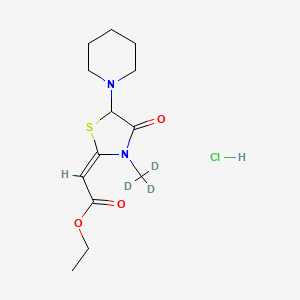
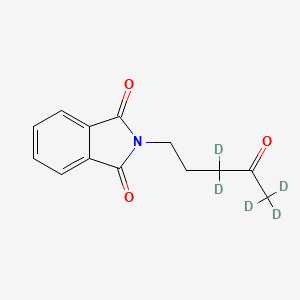
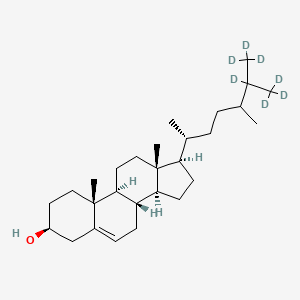
![2-N-propan-2-yl-4-N-[2-(trifluoromethyl)pyridin-4-yl]-6-[6-(trifluoromethyl)pyridin-2-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B12424925.png)
